molecular formula C9H14O4 B12010175 Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate CAS No. 58262-38-7

Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate

Cat. No.: B12010175
CAS No.: 58262-38-7
M. Wt: 186.20 g/mol
InChI Key: KUKNMYNDDJSCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate is a chemical compound with the molecular formula C9H14O4. Its structure features a tetrahydrofuran ring (a five-membered oxygen-containing ring) attached to a propanoate group via an ester linkage

Preparation Methods

Synthesis Routes: Several synthetic routes exist for the preparation of ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate. One common method involves the reaction of ethyl acetoacetate with furan-2-carbaldehyde under acidic conditions. The resulting product undergoes cyclization to form the tetrahydrofuran ring .

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization and scale-up.

Chemical Reactions Analysis

Reactivity: Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate can participate in various chemical reactions:

    Hydrolysis: Under basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the ketone group (5-oxo) can lead to the formation of the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

    Ring Opening: The tetrahydrofuran ring can be opened under specific conditions.

Common Reagents:
  • Acidic catalysts (e.g., sulfuric acid) for esterification and cyclization.
  • Reducing agents (e.g., sodium borohydride) for ketone reduction.

Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while reduction produces the alcohol form.

Scientific Research Applications

Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate finds applications in:

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example:

  • In flavor and fragrance applications, it contributes to sensory perception.
  • In medicinal chemistry, it may interact with biological targets via specific pathways.

Comparison with Similar Compounds

While ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate is unique due to its tetrahydrofuran ring, other related compounds include:

  • Ethyl acetoacetate: Similar in structure but lacks the tetrahydrofuran ring.
  • Other furan derivatives: Explore compounds with furan rings for comparison.

Properties

CAS No.

58262-38-7

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 3-(5-oxooxolan-2-yl)propanoate

InChI

InChI=1S/C9H14O4/c1-2-12-8(10)5-3-7-4-6-9(11)13-7/h7H,2-6H2,1H3

InChI Key

KUKNMYNDDJSCRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CCC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.